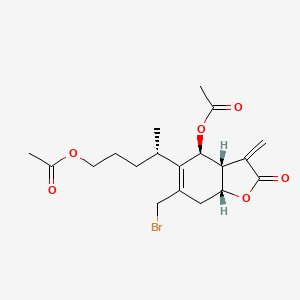
Tlr4/NF-|EB/mapk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tlr4/NF-|EB/mapk-IN-1 is a compound that plays a significant role in the modulation of immune responses. It is involved in the signaling pathways of Toll-like receptor 4 (TLR4), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and mitogen-activated protein kinases (MAPK). These pathways are crucial for the regulation of inflammatory responses and have been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tlr4/NF-|EB/mapk-IN-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
Tlr4/NF-|EB/mapk-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that may further react with other molecules.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the compound with altered biological activity, as well as by-products that may need to be removed during purification .
Scientific Research Applications
Tlr4/NF-|EB/mapk-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of TLR4, NF-κB, and MAPK signaling pathways.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in treating inflammatory diseases.
Medicine: Explored as a potential drug candidate for the treatment of cancer, autoimmune disorders, and chronic inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mechanism of Action
Tlr4/NF-|EB/mapk-IN-1 exerts its effects by modulating the activity of TLR4, NF-κB, and MAPK signaling pathways. Upon binding to TLR4, the compound activates downstream signaling cascades that lead to the activation of NF-κB and MAPK. This results in the transcription of pro-inflammatory cytokines and other immune response genes. The compound’s ability to regulate these pathways makes it a valuable tool for studying the molecular mechanisms underlying inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tlr4/NF-|EB/mapk-IN-1 include other TLR4 inhibitors, NF-κB inhibitors, and MAPK inhibitors. Examples include:
TLR4 Inhibitors: TAK-242, Eritoran
NF-κB Inhibitors: Bortezomib, Parthenolide
MAPK Inhibitors: U0126, PD98059
Uniqueness
This compound is unique in its ability to simultaneously modulate multiple signaling pathways involved in immune responses. This multi-target approach can provide a more comprehensive understanding of the complex interactions between these pathways and their roles in disease pathogenesis. Additionally, the compound’s specificity and potency make it a valuable tool for both basic research and therapeutic development .
Properties
Molecular Formula |
C19H25BrO6 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
[(4S)-4-[(3aR,4S,7aR)-4-acetyloxy-6-(bromomethyl)-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate |
InChI |
InChI=1S/C19H25BrO6/c1-10(6-5-7-24-12(3)21)16-14(9-20)8-15-17(11(2)19(23)26-15)18(16)25-13(4)22/h10,15,17-18H,2,5-9H2,1,3-4H3/t10-,15+,17+,18+/m0/s1 |
InChI Key |
JLDQUFKUAFNISU-QMHBMSAFSA-N |
Isomeric SMILES |
C[C@@H](CCCOC(=O)C)C1=C(C[C@@H]2[C@H]([C@@H]1OC(=O)C)C(=C)C(=O)O2)CBr |
Canonical SMILES |
CC(CCCOC(=O)C)C1=C(CC2C(C1OC(=O)C)C(=C)C(=O)O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


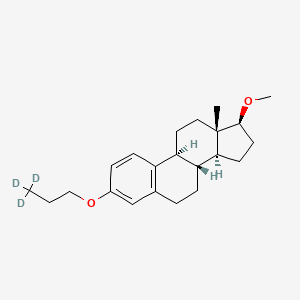
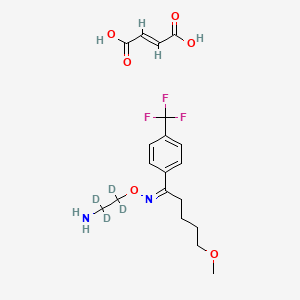

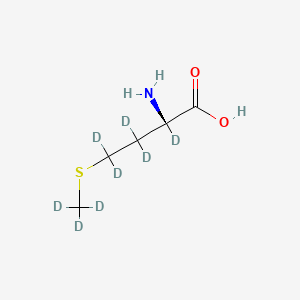
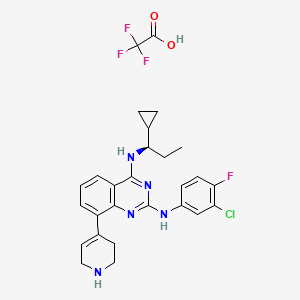
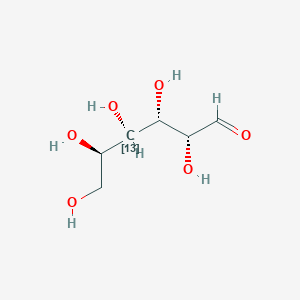
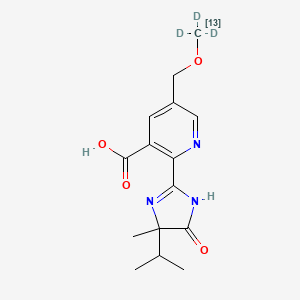
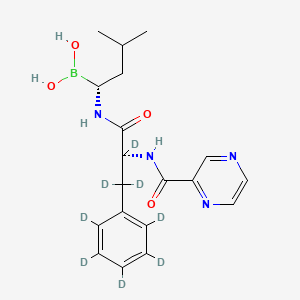
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)
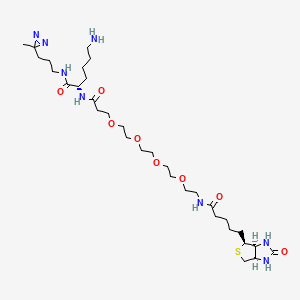
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
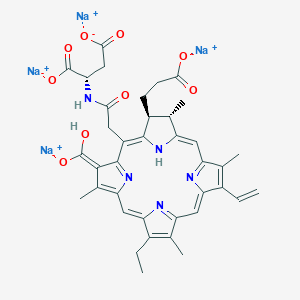
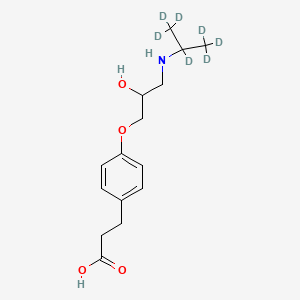
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)
